1-Cyclobutene-1-carboxylic acid

Catalog No.
S2974617
CAS No.
23519-90-6
M.F
C5H6O2
M. Wt
98.101
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclobutene-1-carboxylic acid

CAS Number

23519-90-6

Product Name

1-Cyclobutene-1-carboxylic acid

IUPAC Name

cyclobutene-1-carboxylic acid

Molecular Formula

C5H6O2

Molecular Weight

98.101

InChI

InChI=1S/C5H6O2/c6-5(7)4-2-1-3-4/h2H,1,3H2,(H,6,7)

InChI Key

CXUKMALSQXRODE-UHFFFAOYSA-N

SMILES

C1CC(=C1)C(=O)O

Solubility

not available

Synthesis of Highly Functionalized Cyclobutene Derivatives

Synthesis of Other Cyclic Compounds

Synthesis of Lithium Coordination Polymer

1-Cyclobutene-1-carboxylic acid is an organic compound with the molecular formula C5H6O2C_5H_6O_2 and a molecular weight of approximately 98.10 g/mol. It is characterized by a cyclobutene ring structure with a carboxylic acid functional group attached to one of the carbon atoms in the ring. This compound is notable for its unique cyclic structure, which influences its reactivity and biological properties. The compound has a topological polar surface area of 37.3 Ų, indicating its potential for hydrogen bonding interactions, and it contains one hydrogen bond donor and two hydrogen bond acceptors .

Typical of carboxylic acids and alkenes. Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Hydrogenation: The double bond in the cyclobutene ring can undergo hydrogenation to yield a saturated compound.
  • Electrophilic Addition: The double bond can also react with electrophiles, leading to the formation of substituted products.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, resulting in smaller cyclic or acyclic compounds.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 1-cyclobutene-1-carboxylic acid exhibits various biological activities, including antimicrobial and anti-inflammatory properties. Its unique structure allows it to interact with biological targets effectively. Studies have shown that derivatives of this compound can inhibit certain enzymes involved in inflammatory pathways, making it a candidate for further pharmacological exploration .

Several methods exist for synthesizing 1-cyclobutene-1-carboxylic acid:

  • Cyclization Reactions: One common method involves the cyclization of butyric acid derivatives under acidic or basic conditions, facilitating the formation of the cyclobutene ring.
  • Diels-Alder Reaction: This reaction can be utilized to construct the cyclobutene framework by reacting suitable diene and dienophile precursors.
  • Oxidative Methods: Oxidation of cyclobutane derivatives can also yield 1-cyclobutene-1-carboxylic acid through controlled oxidation processes.

These methods vary in complexity and yield, allowing chemists to choose based on their specific requirements .

1-Cyclobutene-1-carboxylic acid has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting inflammation or microbial infections.
  • Polymer Chemistry: It can be used as a monomer in polymer synthesis, particularly in creating copolymers through ring-opening metathesis polymerization (ROMP).
  • Agricultural Chemicals: Its derivatives may find use as agrochemicals due to their bioactivity against pests and pathogens.

The versatility of this compound makes it valuable across multiple industries .

Interaction studies have focused on understanding how 1-cyclobutene-1-carboxylic acid interacts with various biological molecules. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound binds to specific enzymes or receptors.
  • In vitro Assays: To evaluate its efficacy against microbial strains or inflammatory markers.
  • Spectroscopic Methods: To analyze structural changes upon interaction with biomolecules.

Such studies are crucial for elucidating the mechanisms underlying its biological activity and guiding future drug design efforts .

Several compounds share structural similarities with 1-cyclobutene-1-carboxylic acid. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Cyclobutane-1-carboxylic acidC5H8O2C_5H_8O_2Saturated structure without double bond; less reactive.
1,1-Cyclobutanedicarboxylic acidC6H8O4C_6H_8O_4Contains two carboxylic acid groups; higher acidity.
Cyclobutane-2-carboxylic acidC5H8O2C_5H_8O_2Different position of carboxyl group; alters reactivity.
Methyl cyclobutene-1-carboxylateC6H10O2C_6H_{10}O_2Ester derivative; more hydrophobic and less polar.

The unique feature of 1-cyclobutene-1-carboxylic acid lies in its combination of a cyclic alkene structure with a carboxylic acid group at the same position, which influences both its chemical reactivity and biological properties .

Traditional Cyclobutane Ring Formation Strategies

Cyclization of Dicarboxylic Acid Precursors

Early approaches to cyclobutane derivatives relied on the cyclization of dicarboxylic acid precursors. A notable method involves the hydrolysis of cyclobutane-1,2-dicyanide adducts with sulfuric acid monohydrate. For instance, trans-cyclobutane-1,2-dicyanide reacts with sulfuric acid monohydrate at 90°C to form an adduct, which undergoes hydrolysis with water to yield trans-cyclobutane-1,2-dicarboxylic acid in 91% yield. Remarkably, this method avoids isomerization, preserving the stereochemical integrity of the starting material. The use of sulfuric acid monohydrate is critical, as alternative acids like hydrochloric acid induce isomerization to the trans-diacid. The reaction’s exothermic nature necessitates temperature control (50–95°C) to prevent ring destabilization, with optimal yields achieved in 1–2 hours.

Halogen-Mediated Ring Closure Approaches

Halogen-mediated strategies leverage electrophilic intermediates to drive cyclization. For example, ethyl 1-bromocyclobutane-1-carboxylate undergoes dehydrohalogenation with potassium hydroxide in toluene, followed by methylation with iodomethane in water, yielding cyclobutene-1-carboxylic acid methyl ester in 85% yield. This two-stage process highlights the role of halogen leaving groups in facilitating ring closure. Similarly, iodine and bromine have been employed in radical-mediated cyclizations, though these methods often require stringent conditions to minimize side reactions.

Modern Catalytic Approaches

Palladium-Catalyzed C–H Functionalization Strategies

Palladium catalysis has revolutionized cyclobutene synthesis by enabling direct C–H bond functionalization. A breakthrough involves the double C–H activation of arenes bearing directing groups, such as phthalimide, to construct benzocyclobutenes. This method employs palladium(II) acetate with oxidants like silver carbonate, achieving functionalization at ortho and meta positions relative to the directing group. The reaction proceeds via a palladacycle intermediate, analogous to Catellani-type chemistry, and tolerates diverse substituents, including electron-withdrawing and donating groups. For instance, methyl 2-(phthalimidomethyl)benzoate undergoes cyclization at 120°C to form a benzocyclobutene derivative in 72% yield.

Diastereoselective Reductive Methods Using Meldrum’s Acid Derivatives

While Meldrum’s acid derivatives are not explicitly covered in the provided sources, related diastereoselective reductive approaches involve the use of chiral auxiliaries or catalysts to control stereochemistry. For example, copper-catalyzed radical cascades with N-fluorobenzenesulfonimide (NFSI) enable the synthesis of 1,3-diaminocyclobutenes from cyclobutanes via sequential C–H bond cleavage and amination. This method achieves up to 86% yield and demonstrates broad functional group tolerance, including aryl, sulfonyl, and bromine substituents.

Stereocontrolled Synthetic Routes

Conrotatory vs. Disrotatory Ring-Opening/Closing Mechanisms

The stereochemical outcome of cyclobutene derivatives is governed by orbital symmetry considerations during ring-opening or closing. Conrotatory mechanisms, observed in electrocyclic reactions, involve simultaneous rotation of substituents, leading to retention of stereochemistry. For instance, 1,3-diaminocyclobutene undergoes retro-4π-electrocyclization at 80°C to stereospecifically generate E-1,3-diaminodiene. In contrast, disrotatory pathways, though less common in cyclobutene systems, may arise under photochemical conditions.

Epimerization Control in Cyclobutane Scaffold Elaboration

Preventing epimerization during cyclobutane functionalization is critical for maintaining stereochemical fidelity. The hydrolysis of cis-cyclobutane-1,2-dicyanide with sulfuric acid monohydrate exemplifies effective epimerization control, yielding cis-dicarboxylic acid without isomerization to the trans isomer. This contrasts with earlier methods using hydrochloric acid, which induce complete epimerization. Additionally, copper-catalyzed radical cascades preserve stereochemistry by minimizing acidic conditions that could promote epimerization.

Table 1: Comparison of Key Synthetic Methods for Cyclobutene Derivatives

MethodConditionsYieldStereochemical ControlSource
Sulfuric Acid Hydrolysis90°C, H2SO4·H2O91%High (no isomerization)
Halogen-Mediated CyclizationKOH (toluene), CH3I (H2O)85%Moderate
Palladium-Catalyzed C–H ActivationPd(OAc)2, Ag2CO3, 120°C72%High
Copper-Catalyzed Radical CascadeCuBr, NFSI, 50°C86%High

XLogP3

0.6

Dates

Modify: 2023-08-17

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